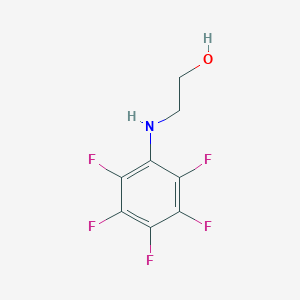
2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol is an organic compound characterized by the presence of a pentafluorinated aniline group attached to an ethanol moiety. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with an appropriate ethanol derivative. One common method is the nucleophilic substitution reaction where 2,3,4,5,6-pentafluoroaniline reacts with ethylene oxide under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods:Activité Biologique
2-(2,3,4,5,6-Pentafluoroanilino)-1-ethanol is a fluorinated compound that has garnered attention due to its potential biological activities. The presence of multiple fluorine atoms in its structure enhances its lipophilicity and alters its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Weight : 201.14 g/mol
- Functional Groups : Amino group (-NH2), Hydroxyl group (-OH), and Pentafluorophenyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess significant antimicrobial properties. The pentafluoroaniline moiety may enhance the compound's ability to disrupt microbial membranes or inhibit essential enzymes.
- Anticancer Properties : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival.
- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature due to fluorination may allow the compound to integrate into lipid membranes, leading to increased permeability and disruption of cellular integrity.
- Enzyme Inhibition : The amino group in the structure may interact with active sites of enzymes involved in metabolic pathways, inhibiting their function.
- Reactive Oxygen Species (ROS) Generation : Some fluorinated compounds are known to induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis.
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various fluorinated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 breast cancer cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
Propriétés
IUPAC Name |
2-(2,3,4,5,6-pentafluoroanilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-3-4(10)6(12)8(14-1-2-15)7(13)5(3)11/h14-15H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWARAODSCTXESJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC1=C(C(=C(C(=C1F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














